molecular formula C17H17N3O2S B15105897 N-(4-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(4-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B15105897
M. Wt: 327.4 g/mol
InChI Key: HGINBIYCFPXTRT-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic thiazole derivative featuring a 4-methyl-substituted thiazole core, a pyrrole ring at position 2, and a 4-methoxybenzyl carboxamide group at position 4. Thiazoles are heterocyclic aromatic compounds with a sulfur and nitrogen atom in the five-membered ring, which confer unique electronic and steric properties critical for biological activity . The compound’s synthesis typically involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates with amines like 4-methoxybenzylamine under standard coupling conditions (e.g., HATU/DIPEA) .

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H17N3O2S/c1-12-15(23-17(19-12)20-9-3-4-10-20)16(21)18-11-13-5-7-14(22-2)8-6-13/h3-10H,11H2,1-2H3,(H,18,21)

InChI Key

HGINBIYCFPXTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactionsThe final step involves the coupling of the methoxybenzyl group to the thiazole-pyrrole intermediate under mild conditions using catalysts such as MgI2 etherate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs vary in substituents on the thiazole ring, aromatic groups, and appended heterocycles. Key comparisons include:

Compound Core Structure Substituents Key Functional Differences
Target Compound Thiazole-5-carboxamide - 4-Methyl, 2-pyrrole, N-(4-methoxybenzyl) Balanced lipophilicity (logP ~3.2*); moderate solubility due to methoxybenzyl
Dasatinib (BMS-354825) Thiazole-5-carboxamide - 2-Pyrimidinylamino, N-(2-chloro-6-methylphenyl), 6-(piperazinyl) Enhanced kinase inhibition (IC₅₀ < 1 nM for Src kinase); higher molecular weight (488.5 g/mol)
Compound 74 () Thiazole-4-carboxamide - Cyclopropane-1-carboxamide, benzo[d][1,3]dioxol, biphenyl Increased steric bulk; potential for π-π stacking with aromatic systems
4-Nitro-3-methoxy-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide Pyrazole-5-carboxamide - Nitro, 3-methoxy, N-(4-methoxybenzyl) Electron-withdrawing nitro group reduces stability; pyrazole core alters electronic distribution

Pharmacological and Physicochemical Properties

  • Target Compound : The 4-methoxybenzyl group enhances membrane permeability compared to unsubstituted benzyl analogs. Pyrrole may engage in hydrogen bonding, but lacks the pyrimidinyl group critical for kinase binding in dasatinib .
  • Dasatinib: The pyrimidinylamino and piperazinyl groups enable potent, multi-targeted kinase inhibition (e.g., Bcr-Abl, Src), but increase metabolic liability .
  • Pyrazole Analogs () : Nitro groups may confer instability under reducing conditions, limiting therapeutic utility compared to thiazole derivatives .

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